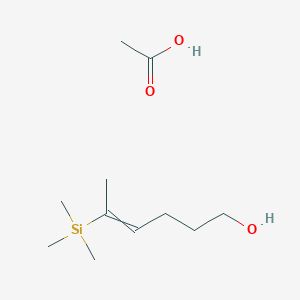
Acetic acid;5-trimethylsilylhex-4-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;5-trimethylsilylhex-4-en-1-ol is a chemical compound that features both an acetic acid moiety and a trimethylsilyl group. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications . This compound is not commonly found in nature and is typically synthesized for specific industrial and research purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5-trimethylsilylhex-4-en-1-ol typically involves the introduction of the trimethylsilyl group to a precursor molecule. One common method is the reaction of hex-4-en-1-ol with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction conditions usually involve anhydrous solvents and inert atmosphere to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;5-trimethylsilylhex-4-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Acetic acid;5-trimethylsilylhex-4-en-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for alcohols.
Biology: Employed in the modification of biomolecules for analytical purposes.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which acetic acid;5-trimethylsilylhex-4-en-1-ol exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions during synthesis. It can also enhance the volatility of compounds, making them more amenable to analysis by techniques such as gas chromatography .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl chloride: Used for introducing trimethylsilyl groups.
Tetramethylsilane: A related compound with similar properties.
Bis(trimethylsilyl)acetamide: Another reagent used for silylation reactions.
Uniqueness
Acetic acid;5-trimethylsilylhex-4-en-1-ol is unique due to its combination of an acetic acid moiety and a trimethylsilyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring both functionalities .
Propriétés
Numéro CAS |
127072-39-3 |
|---|---|
Formule moléculaire |
C11H24O3Si |
Poids moléculaire |
232.39 g/mol |
Nom IUPAC |
acetic acid;5-trimethylsilylhex-4-en-1-ol |
InChI |
InChI=1S/C9H20OSi.C2H4O2/c1-9(11(2,3)4)7-5-6-8-10;1-2(3)4/h7,10H,5-6,8H2,1-4H3;1H3,(H,3,4) |
Clé InChI |
YNGOHLCHIOOHQS-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCCO)[Si](C)(C)C.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


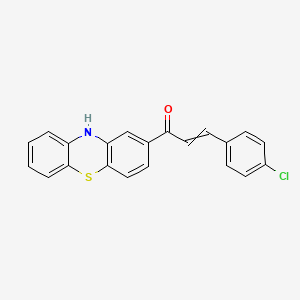
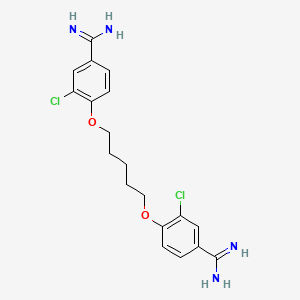
![N,N-Dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)oxy]ethan-1-amine](/img/structure/B14286178.png)
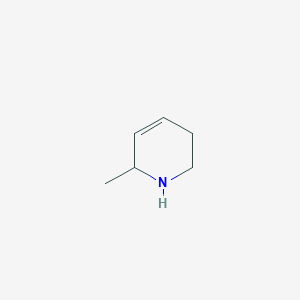
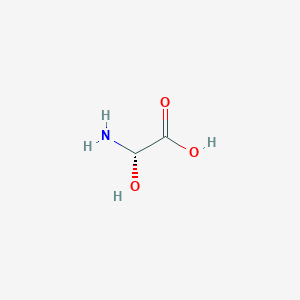

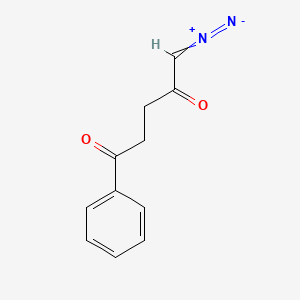
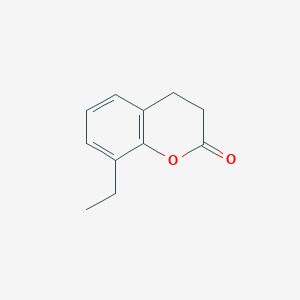
![Diethyl {[(3-hydroxyphenyl)methoxy]methyl}phosphonate](/img/structure/B14286221.png)

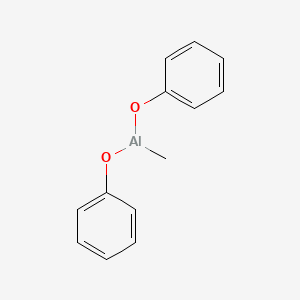
![3-Amino-3-phenyl-2-[(trifluoromethyl)sulfanyl]prop-2-enamide](/img/structure/B14286231.png)
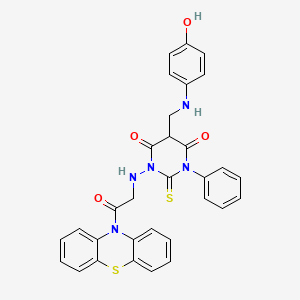
![Methyl 12-[(4,4-dimethyl-1,3-oxazolidin-3-YL)oxy]octadecanoate](/img/structure/B14286242.png)
